molecular formula C10H15ClN2O2 B1421688 1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride CAS No. 1240526-42-4

1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride

Cat. No. B1421688
CAS RN: 1240526-42-4
M. Wt: 230.69 g/mol
InChI Key: JCFHVRYLEWLQTM-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride is a chemical compound with the CAS Number: 1240526-42-4 . It has a molecular weight of 230.69 and its IUPAC name is 1-(5-methyl-2-furoyl)piperazine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride is 1S/C10H14N2O2.ClH/c1-8-2-3-9(14-8)10(13)12-6-4-11-5-7-12;/h2-3,11H,4-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride is a powder with a molecular weight of 230.69 . It’s stored at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study detailed the design, synthesis, and pharmacological evaluation of novel derivatives of piperazine, indicating the compound's relevance in developing antidepressant and antianxiety agents. These compounds showcased significant activity in behavioral tests, underscoring the therapeutic potential of piperazine derivatives in neuropharmacology (J. Kumar et al., 2017).

Antimicrobial Activities

Another research focus for piperazine derivatives includes their antimicrobial properties. A study synthesized new 1,2,4-triazole derivatives incorporating piperazine and assessed their antimicrobial activities against various test microorganisms, demonstrating the compound's potential in combating bacterial infections (H. Bektaş et al., 2010).

Carbon Dioxide Capture Applications

Piperazine derivatives are also explored for environmental applications, such as carbon dioxide capture. A study on the degradation of aqueous piperazine in carbon dioxide capture highlighted its resistance to thermal degradation and oxidation, presenting an advantage for using piperazine in absorbing and stripping CO2 in industrial processes (S. Freeman et al., 2010).

Organic Synthesis and Chemistry

The utility of piperazine derivatives in organic synthesis is another area of significant interest. Research on the synthesis of piperazine-3-ones via N-acyliminium ion chemistry showcases the versatility of piperazine derivatives in synthesizing complex organic molecules, potentially useful in developing new pharmacological agents (J. Veerman et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-methylfuran-2-yl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-8-2-3-9(14-8)10(13)12-6-4-11-5-7-12;/h2-3,11H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFHVRYLEWLQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240526-42-4
Record name Methanone, (5-methyl-2-furanyl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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